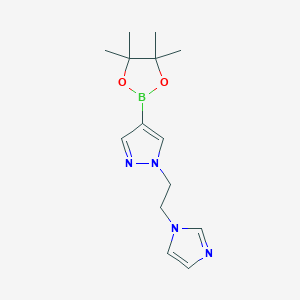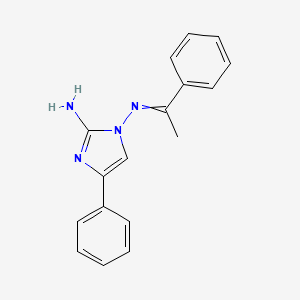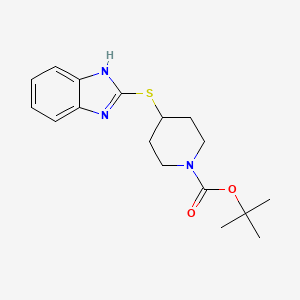
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups attached to an imidazole ring, with a methanone group linking them. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Methanone Linkage: The methanone group can be introduced through a reaction with a suitable methanone precursor, such as acetyl chloride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antifungal, or anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)(5-phenyl-1H-imidazol-2-yl)methanone: Similar structure but lacks the second 4-chlorophenyl group.
(4-Bromophenyl)(5-(4-bromophenyl)-1H-imidazol-2-yl)methanone: Similar structure but with bromine atoms instead of chlorine.
(4-Methylphenyl)(5-(4-methylphenyl)-1H-imidazol-2-yl)methanone: Similar structure but with methyl groups instead of chlorine.
Uniqueness
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone is unique due to the presence of two 4-chlorophenyl groups, which may enhance its biological activity and specificity compared to similar compounds. The chlorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions.
特性
CAS番号 |
252210-59-6 |
|---|---|
分子式 |
C16H10Cl2N2O |
分子量 |
317.2 g/mol |
IUPAC名 |
(4-chlorophenyl)-[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-5-1-10(2-6-12)14-9-19-16(20-14)15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20) |
InChIキー |
JMZNQOZNBFTQSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(N2)C(=O)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)






![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)


![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)


